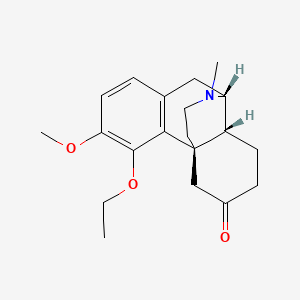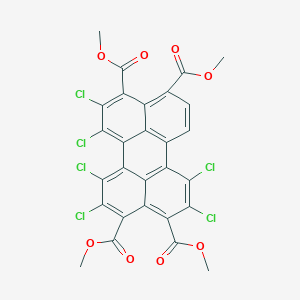
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate is a complex organic compound belonging to the perylene tetracarboxylate family. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a perylene core. It is known for its stability and distinctive optical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate typically involves the chlorination of perylene tetracarboxylate derivatives. The process begins with the preparation of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester as a precursor. This precursor undergoes further chlorination and methylation reactions under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and methylation processes, often utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different perylene derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various perylene derivatives with altered optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate involves its interaction with molecular targets through its unique electronic structure. The compound’s multiple chlorine and methyl groups influence its reactivity and interaction with other molecules. It can participate in electron transfer processes, making it valuable in applications such as organic electronics and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic monoimide monoanhydride
- 1,6,7,12-tetraphenoxy-bay-functionalized perylene bisimides
Comparison: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate stands out due to its enhanced stability and unique optical properties compared to other perylene derivatives. Its multiple chlorine and methyl groups provide distinct electronic characteristics, making it more suitable for specific applications in organic electronics and photodynamic therapy .
Eigenschaften
CAS-Nummer |
97905-31-2 |
|---|---|
Molekularformel |
C28H14Cl6O8 |
Molekulargewicht |
691.1 g/mol |
IUPAC-Name |
tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H14Cl6O8/c1-39-25(35)8-6-5-7-9-10(8)16(26(36)40-2)22(32)20(30)14(9)15-12-11(7)19(29)23(33)17(27(37)41-3)13(12)18(28(38)42-4)24(34)21(15)31/h5-6H,1-4H3 |
InChI-Schlüssel |
FWWOWDUNMBXBQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C3=C(C=C1)C4=C5C(=C(C(=C(C5=C(C(=C4Cl)Cl)C(=O)OC)C(=O)OC)Cl)Cl)C3=C(C(=C2C(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


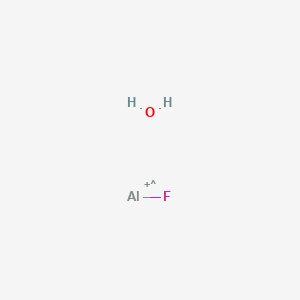
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
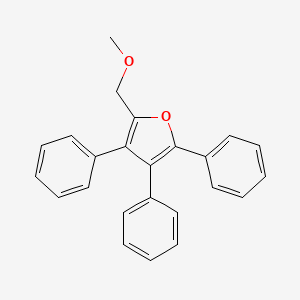

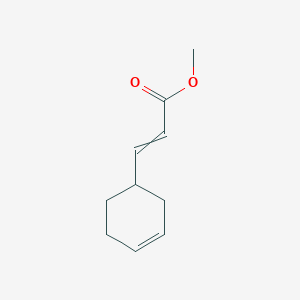
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)

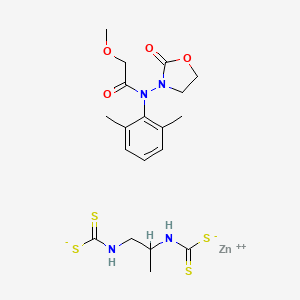
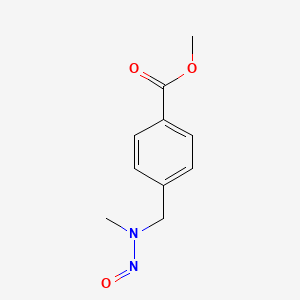
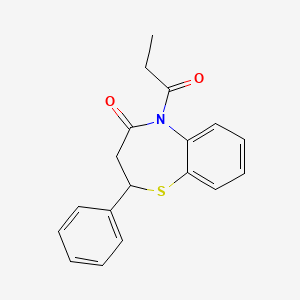
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)


